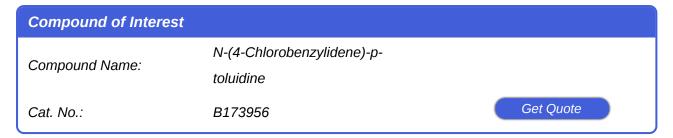


Application Note: Protocol for ¹H and ¹³C NMR Characterization of Imines

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Imines, compounds containing a carbon-nitrogen double bond (C=N), are crucial intermediates in organic synthesis and are prevalent in many biologically active molecules and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This document provides a detailed protocol for the characterization of imines using ¹H and ¹³C NMR spectroscopy, including sample preparation, data acquisition, and interpretation.

Experimental Protocols

Accurate and reproducible NMR data begins with meticulous sample preparation and standardized acquisition parameters.

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR spectra.[1]

- Sample Quantity:
 - ¹H NMR: A quantity of 5-25 mg of the imine compound is typically sufficient.[2][3]

Methodological & Application





 ¹³C NMR: A higher concentration is required, generally between 50-100 mg of the material, to achieve a good signal-to-noise ratio in a reasonable time.[3]

Solvent Selection:

- Use high-purity deuterated solvents to avoid large solvent signals in ¹H NMR spectra.[1]
- Common solvents for imines include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[4][5]
- The choice of solvent should be based on the sample's solubility.[6] Chemical shifts are solvent-dependent, so using the same solvent as literature reports is advisable for comparison.[6]
- The recommended sample volume should result in a solution height of 40–50 mm in the NMR tube (approximately 550–680 μL).[6]

· Sample Filtration:

- Ensure the sample is fully dissolved. If any solid particles are present, the solution must be filtered.
- Suspended particles disrupt the magnetic field homogeneity, leading to broad spectral lines and poor shimming.[2]
- Filtration can be achieved by passing the solution through a pipette containing a small, tightly packed plug of glass wool.[2][6]

NMR Tubes:

 Use clean, high-quality 5 mm NMR tubes. Scratched or cracked tubes should be discarded as they can negatively affect spectral quality.[2]

Internal Standard:

• For chemical shift referencing, Tetramethylsilane (TMS) is commonly used (δ = 0.00 ppm). [7][8]



- Alternatively, the residual protio-solvent signal can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
- For quantitative NMR (qNMR), a stable internal standard of known purity that has a signal
 in a clear region of the spectrum must be accurately weighed and added to the sample.[9]
 [10]

¹H NMR Data Acquisition

- Insert the sample into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity.
- Acquire the spectrum using standard parameters. A typical experiment involves:
 - Pulse Angle: 30-90°
 - Number of Scans (NS): 8 to 16 scans are usually sufficient for routine characterization.
 - Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is crucial.[10]
 - Acquisition Time (AQ): 2-4 seconds.

¹³C NMR Data Acquisition

- Use the same locked and shimmed sample.
- Acquire the spectrum using a standard proton-decoupled pulse program.
 - Pulse Angle: 30-45°
 - Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more), depending on the sample concentration.[11][12]
 - Relaxation Delay (D1): 2 seconds is a common starting point.



 Techniques: Employing polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help differentiate between CH, CH₂, and CH₃ groups.

Data Presentation and Interpretation Characteristic ¹H NMR Chemical Shifts

The imine proton (H-C=N) is a key diagnostic signal. It typically appears as a singlet (unless coupled to other protons) in a deshielded region of the spectrum.

Proton Type	Typical Chemical Shift (δ, ppm)	Notes
Imine (H-C=N)	8.0 – 8.9	Aldimines. This is a highly diagnostic singlet.[13]
Aromatic (Ar-H)	6.5 – 8.5	Depends on the substitution pattern and proximity to the imine group.[7]
Alkyl Η α to N (N-CH)	3.0 – 5.0	Protons on the carbon attached to the imine nitrogen (e.g., N-CH ₂ -Ph) are deshielded. Signals for N-benzyl groups often appear around 4.7-5.0 ppm.[13]
Alkyl Η α to C=N	2.0 – 3.0	Protons on the carbon attached to the imine carbon (e.g., from an aliphatic aldehyde).

Table 1: Typical ¹H NMR chemical shifts for imine protons.

Characteristic ¹³C NMR Chemical Shifts

The imine carbon is significantly deshielded and is a hallmark of the ¹³C NMR spectrum.



Carbon Type	Typical Chemical Shift (δ, ppm)	Notes
Imine (C=N)	155 – 170	This is the most deshielded carbon in the non-aromatic region. Its exact shift is sensitive to substituents.[13] [14]
Aromatic (Ar-C)	110 – 150	Standard aromatic region. The carbon attached to the imine group (Ar-C=N) is often found near the downfield end of this range.
Alkyl C α to N (N-C)	45 – 65	Carbon attached to the imine nitrogen. For N-benzyl groups, this signal is often around 62-65 ppm.[13][14]
Alkyl C α to C=N	20 – 40	Carbon attached to the imine carbon.

Table 2: Typical ¹³C NMR chemical shifts for imine carbons.

Analysis of E/Z Isomerism

Imines can exist as E and Z isomers, which are often in equilibrium and can be distinguished by NMR. The different spatial arrangement of substituents around the C=N bond leads to distinct chemical shifts for each isomer.[15] The relative integration of the corresponding signals in the ¹H NMR spectrum can be used to determine the isomeric ratio.

Quantitative NMR (qNMR) for Purity Analysis

qNMR is a highly accurate method for determining the purity of a sample without the need for a specific reference standard of the analyte itself.[16][17]

• Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16]



- Method: An internal standard of known high purity (e.g., maleic acid, 1,4-BTMSB-d4) is weighed accurately and mixed with a precisely weighed amount of the imine sample.
- Calculation: The purity of the analyte can be calculated by comparing the integrals of a
 known number of protons from the analyte with the integral of a known number of protons
 from the internal standard, taking into account their respective molecular weights and
 weighed masses.[10]
- Key Considerations: For accurate quantification, complete relaxation of all relevant nuclei is
 essential. This is achieved by using a long relaxation delay (D1), typically at least 5 times the
 longest spin-lattice relaxation time (T1) of the protons being quantified.[10] Signals chosen
 for quantification should be sharp, baseline-resolved, and free from overlap with other
 signals.[10]

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